JNJ-42165279 is a synthetic compound designed to selectively inhibit FAAH []. It is classified as a covalent inhibitor, meaning it forms a strong, irreversible bond with its target enzyme []. This inhibition plays a key role in scientific research, particularly in studying the endocannabinoid system and its potential therapeutic applications.
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide, also known as JNJ-42165279, is a compound that has garnered attention for its pharmacological properties, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This compound is classified under the category of piperazine derivatives and is noted for its potential therapeutic applications in pain management and neuroprotection.
This compound was developed by Janssen Pharmaceuticals and has been investigated for its effects on the endocannabinoid system, particularly in increasing levels of anandamide, a naturally occurring cannabinoid in the body. Its synthesis and characterization have been documented in various scientific literature and patents .
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide belongs to the class of carboxamides and piperazines, which are known for their diverse biological activities. It is specifically categorized as a FAAH inhibitor, making it relevant in studies related to pain modulation and inflammation .
The synthesis of N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide typically involves several steps:
The synthesis requires careful control of reaction conditions including temperature and solvent choice to maximize yield and minimize by-products. Typical solvents used include dichloromethane or dimethylformamide (DMF) due to their effectiveness in dissolving organic compounds .
The molecular structure of N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide can be represented as follows:
Key structural data includes:
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide primarily acts as an inhibitor of fatty acid amide hydrolase. The mechanism involves binding to the active site of FAAH, preventing the breakdown of endocannabinoids like anandamide.
The inhibition kinetics have been studied extensively, revealing that JNJ-42165279 exhibits competitive inhibition with an IC50 value in the low nanomolar range (70 nM for human FAAH) . This selectivity is crucial for its therapeutic applications.
The mechanism by which N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide exerts its effects involves:
Studies have demonstrated that JNJ-42165279 effectively raises anandamide concentrations in vivo, leading to significant analgesic outcomes in animal models of neuropathic pain .
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide appears as a crystalline solid with a color ranging from white to off-white.
Key chemical properties include:
Solubility is noted to be ≤30 mg/ml in common organic solvents like ethanol and DMSO .
N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide has significant potential applications in:
FAAH is a membrane-bound serine hydrolase that degrades AEA and related N-acylethanolamines (e.g., palmitoylethanolamide [PEA], oleoylethanolamide [OEA]). By terminating AEA activity, FAAH regulates CB₁ and CB₂ receptor signaling—G-protein-coupled receptors that modulate neuroinflammation, synaptic plasticity, and pain perception. JNJ-42165279 irreversibly inhibits FAAH, increasing endogenous AEA, PEA, and OEA concentrations. Key characteristics include:
Table 1: Key Chemical and Pharmacological Properties of JNJ-42165279
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₈H₁₇ClF₂N₄O₃ | Analytical HPLC |
Molecular Weight | 410.8 g/mol | Mass spectrometry |
FAAH IC₅₀ (Human) | 70 ± 8 nM | Recombinant enzyme assay |
FAAH IC₅₀ (Rat) | 313 ± 28 nM | Recombinant enzyme assay |
Selectivity | >1,000-fold vs. receptors/enzymes | Panel screening |
Solubility | ≤30 mg/mL in DMSO/ethanol | Solubility assay |
Table 2: Comparison of FAAH Inhibitors
Inhibitor | IC₅₀ (Human FAAH) | Key Actions |
---|---|---|
JNJ-42165279 | 70 nM | Elevates AEA, PEA, OEA; reduces neuroinflammation; promotes autophagy |
URB597 | ~1–10 nM | Polarizes microglia to anti-inflammatory state; restores autophagy in AD models |
PF-04457845 | ~7 nM | Not covered in search results |
Neuroinflammation Pathways
FAAH inhibition counteracts neuroinflammation by shifting microglial polarization from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes. In Alzheimer’s disease (AD) models:
Autophagy Restoration
FAAH inhibition restores autophagy—a cellular clearance mechanism defective in AD:
Broader Therapeutic Implications
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7